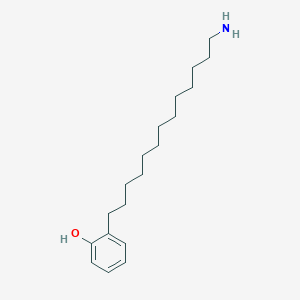

2-(13-Aminotridecyl)phenol

Description

Overview of Phenolic Amine Compounds in Academic Inquiry

Phenolic amine compounds, characterized by the presence of both a hydroxyl group on an aromatic ring and an amine functional group, are a significant class of molecules in academic and industrial research. The interplay between the acidic phenol (B47542) and the basic amine within the same molecule gives rise to a range of interesting chemical and physical properties. These compounds are often amphoteric, capable of acting as either an acid or a base. wikipedia.org

Research into phenolic amines is extensive and covers various fields. In medicinal chemistry, for example, phenolic amines are investigated for their potential as therapeutic agents. One area of study has been their role as melanocytotoxic agents, with certain compounds showing the ability to target and depigment melanoma cells. aacrjournals.org Furthermore, the antioxidant properties of the phenol group, combined with the reactivity of the amine, make them candidates for a variety of biological activities. The ability of phenolic compounds to act as radical scavengers is a well-documented area of research. nih.gov

In materials science and synthetic chemistry, phenolic amines serve as versatile building blocks. nih.gov They are used in the synthesis of polymers, dyes, and specialty chemicals. For instance, the reaction between phenols, amines, and formaldehyde, known as the Betti reaction, is a classic method for producing aminoalkyl phenols. nih.govchinesechemsoc.org Recent advancements have focused on developing more efficient and environmentally friendly synthetic methods, including solvent-free conditions and novel catalytic systems. nih.govacs.org The study of phenol-amine reactions is also crucial in understanding the formation of complex natural materials like humus in soil. nih.gov

Historical Context of Long-Chain Amine-Substituted Phenols in Synthetic Chemistry

The synthesis of phenols substituted with long alkyl chains has been a topic of interest in organic chemistry for many decades. Early research, dating back to the 1930s, explored methods for preparing long-chain substituted cyclic compounds, including phenols and amines. acs.org These efforts were foundational in understanding the reactions of alkylation and the introduction of functional groups to aromatic rings.

The development of synthetic methodologies for these types of compounds has been driven by their utility in various applications. For instance, long-chain alkylphenols are precursors to a wide range of additives used in fuels and lubricants. Patents describe the synthesis of long-chain aliphatic hydrocarbyl amine additives, which are used to improve the performance of petroleum products. google.com These syntheses often involve the reaction of a phenol with a long-chain alkene or alcohol, followed by further functionalization to introduce the amine group. google.comgoogle.com

More contemporary synthetic strategies focus on improving the efficiency and selectivity of these reactions. This includes the development of new catalysts and reaction conditions for the direct amination of phenols and the construction of complex phenolic structures. acs.orgelsevierpure.comarkat-usa.org The synthesis of molecules with specific substitution patterns, such as ortho- or meta-substituted phenols, remains an active area of research, with new methods continually being developed to control the regioselectivity of these reactions. arkat-usa.orgnih.gov

Positioning of 2-(13-Aminotridecyl)phenol within Current Research Paradigms and Unaddressed Questions

The specific compound this compound, with its ortho-substituted 13-carbon chain terminating in a primary amine, is not a widely documented molecule in the current scientific literature. However, based on its structure, we can position it within several ongoing research paradigms and highlight the unanswered questions it presents.

The long tridecyl chain suggests potential applications in materials science, particularly in the formation of self-assembling monolayers or as a surfactant. The amphiphilic nature of the molecule, with its hydrophilic phenol and amine "head" and long hydrophobic alkyl "tail," is a key characteristic of surface-active agents. The presence of both a hydrogen-bond-donating phenol and a hydrogen-bond-accepting amine could lead to complex intermolecular interactions and unique material properties.

From a biological perspective, the combination of a phenol and a long-chain amine could be of interest in the study of membrane interactions. The long alkyl chain could facilitate insertion into lipid bilayers, while the phenolic and amine groups could interact with membrane proteins or other cellular components. This is a feature exploited in some drug delivery systems and biologically active molecules.

Unaddressed Questions:

Given the lack of specific research on this compound, a number of questions remain:

Detailed Physicochemical Properties: While general properties can be inferred, precise data on its pKa, solubility in various solvents, and thermal stability are not available.

Biological Activity: Does this specific combination of a phenol and a long-chain amine exhibit any significant biological effects, such as antimicrobial, antifungal, or cytotoxic activity?

Material Science Applications: Could this compound be used to create novel polymers, coatings, or self-assembled materials? What would be the properties of such materials?

Synthetic Accessibility: While general synthetic routes to similar compounds exist, an optimized and efficient synthesis for this compound has not been described.

An exploration into the advanced synthetic methodologies for constructing the complex molecule this compound reveals a landscape rich with innovative catalytic and strategic approaches. The synthesis of this long-chain phenolic amine necessitates precise control over regioselectivity for the phenolic core functionalization and efficient introduction of the terminal amine on a lengthy alkyl chain. This article delves into the strategic synthetic design, the catalytic systems employed, and the mechanistic underpinnings of key transformations.

Structure

3D Structure

Properties

CAS No. |

141920-81-2 |

|---|---|

Molecular Formula |

C19H33NO |

Molecular Weight |

291.5 g/mol |

IUPAC Name |

2-(13-aminotridecyl)phenol |

InChI |

InChI=1S/C19H33NO/c20-17-13-9-7-5-3-1-2-4-6-8-10-14-18-15-11-12-16-19(18)21/h11-12,15-16,21H,1-10,13-14,17,20H2 |

InChI Key |

GGMJDFREQXSDSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCCCCCCCCCCN)O |

Origin of Product |

United States |

Structural Modification, Analog Design, and Structure Activity Relationships in 2 13 Aminotridecyl Phenol Scaffolds

Rational Design Principles for Derivative Synthesis

The synthesis of derivatives of 2-(13-Aminotridecyl)phenol is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of such compounds can be accomplished through adaptations of standard ortho-alkylation procedures for phenols nih.gov. General procedures for the synthesis of 2-alkylphenols often involve the reduction of a 2-acylphenol in the presence of a metallic catalyst google.com. More specifically, the synthesis of 2-(alkylamino)phenols can be achieved through dehydrogenative methods from cyclohexanones and amines nih.gov.

The phenolic hydroxyl group is a critical determinant of the intermolecular interactions of this compound derivatives. It can act as both a hydrogen bond donor and acceptor, and its position on the aromatic ring significantly influences binding affinity nih.gov. The hydroxyl group's interactions with target proteins can be multifaceted, involving hydrogen bonds with the polypeptide chain or polar amino acid residues, as well as electrostatic forces after deprotonation mdpi.com.

Studies on similar phenolic compounds have shown that the presence and position of hydroxyl groups have a significant effect on ligand-protein binding energy nih.govacs.org. For instance, in a study of bisphenol-A derivatives binding to the human estrogen-related receptor γ (ERRγ), the addition of hydroxyl groups had a minor effect on the binding structure but a significant impact on the binding energy in an aqueous solution nih.gov. The phenolic hydroxyl group can also participate in coordination with metal ions, such as Zn2+, through its oxygen atom, or stabilize coordination environments through hydrogen bonds mdpi.com.

Table 1: Influence of Phenolic Hydroxyl Group Position on Binding Affinity

| Compound | Position of Hydroxyl Group | Relative Binding Affinity | Key Interactions |

| Derivative A | ortho | High | Hydrogen bonding, potential for intramolecular interactions |

| Derivative B | meta | Moderate | Primarily hydrogen bonding |

| Derivative C | para | Moderate to High | Hydrogen bonding, potential for extended interactions |

This table is a conceptual representation based on general principles of phenolic interactions and does not represent specific experimental data for this compound derivatives.

Research on cannabimimetic indoles has demonstrated that an optimal alkyl chain length is necessary for high-affinity receptor binding. In that specific case, a chain of 3-6 carbons was sufficient for high affinity, with a five-carbon side chain showing optimum binding. Extending the chain to a heptyl group resulted in a dramatic decrease in binding at both CB1 and CB2 receptors nih.gov. This suggests that for any given target, there is likely an optimal alkyl chain length for this compound derivatives.

Table 2: Conceptual Structure-Activity Relationship of Alkyl Chain Length

| Alkyl Chain Length (Number of Carbons) | Predicted Biological Activity | Rationale |

| 5-8 | Increasing | Improved hydrophobic interactions within the binding pocket. |

| 9-13 | Optimal | Balanced lipophilicity and conformational flexibility for ideal receptor fit. |

| >14 | Decreasing | Potential for steric hindrance and reduced solubility. |

This table is a conceptual representation and the optimal chain length will be target-dependent.

The terminal amino group of the this compound scaffold offers a prime site for derivatization to enhance molecular recognition. This basic group can participate in ionic interactions with acidic residues in a binding pocket, forming strong salt bridges that can significantly contribute to binding affinity.

The synthesis of N-functionalized 2-aminophenols can be achieved through various chemical methods, allowing for the introduction of a wide range of functional groups nih.gov. These modifications can be designed to introduce additional hydrogen bond donors or acceptors, charged moieties, or groups that can form other types of interactions, such as pi-stacking or hydrophobic interactions.

Computational Chemistry and Molecular Modeling in Predicting Structure-Function Relationships

Computational chemistry and molecular modeling are indispensable tools for predicting the structure-function relationships of flexible molecules like this compound and its derivatives. These methods allow for the exploration of conformational landscapes and the prediction of binding affinities, guiding the rational design of new analogs mdpi.com.

Due to the flexible nature of the tridecyl chain, this compound can adopt a multitude of conformations. Conformational analysis is therefore essential to identify the low-energy, biologically relevant conformations. Quantum chemical calculations, such as those at the B3LYP and MP2 levels, can be used to investigate the conformational space and identify the most stable conformers researchgate.net.

The energy landscape of a flexible molecule describes the relationship between its conformation and its potential energy. Understanding this landscape is crucial for predicting how the molecule will behave in a biological system nih.govfrontiersin.org. Methods like variable temperature ion mobility-mass spectrometry can provide insights into the thermodynamics of conformational restructuring chemrxiv.org. Generalized ensemble methods in molecular dynamics simulations are also powerful tools for computing the free-energy landscape of molecular binding nih.gov.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a target protein nih.gov. This method can be used to screen virtual libraries of this compound derivatives against a specific biological target, prioritizing compounds for synthesis and experimental testing. The hydrophobic interactions of the alkyl chain and the hydrogen bonding of the phenolic and amino groups are key factors in stabilizing the ligand at the receptor site mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to develop mathematical models that correlate the structural features of a series of compounds with their biological activity researchgate.net. These models can then be used to predict the activity of novel derivatives. For phenolic compounds, factors such as bond dissociation enthalpies, proton affinities, and lipophilicity are often correlated with their biological activity researchgate.net.

Combinatorial Chemistry and Library Synthesis Based on the this compound Scaffold

Combinatorial chemistry offers a powerful platform for the rapid generation of a large number of diverse analogs from a common scaffold, such as this compound. imperial.ac.ukamazonaws.com By systematically altering different parts of the molecule, extensive libraries can be synthesized and screened for desired biological activities. The primary points of diversification on the this compound scaffold are the phenolic hydroxyl group, the aromatic ring, and the terminal amino group of the tridecyl chain.

Solid-phase synthesis is a particularly well-suited technique for constructing libraries of such compounds. nih.govcrsubscription.com The scaffold can be anchored to a solid support, typically a resin bead, through a suitable linker attached to the phenolic hydroxyl or the amino group. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. crsubscription.com

One of the most effective methods for generating large and diverse libraries is the one-bead-one-compound (OBOC) approach. pepdd.comnih.govucdavis.edu In this method, a "split-and-pool" synthesis strategy is employed. pepdd.com The resin beads are divided into multiple portions, each is subjected to a different chemical reaction (e.g., acylation of the amino group with a different carboxylic acid), and then all the beads are pooled back together. This process is repeated for several cycles, resulting in a library where each bead carries a unique compound. nih.gov High-throughput screening can then be performed directly on the beads to identify "hits" with the desired activity. semanticscholar.orgnih.gov

For the this compound scaffold, a hypothetical combinatorial library synthesis could involve the following steps:

Attachment of the scaffold to a solid support.

Diversification at the amino terminus through reactions like acylation with a variety of carboxylic acids, sulfonylation with different sulfonyl chlorides, or reductive amination with a range of aldehydes and ketones.

Modification of the phenolic hydroxyl group, for instance, through etherification with various alkyl halides.

Functionalization of the aromatic ring via electrophilic substitution reactions, if desired.

The resulting library would contain a vast number of structurally related compounds, each with potentially unique biological properties.

Table 1: Potential Modifications for Combinatorial Library Synthesis of this compound

| Molecular Substructure | Reaction Type | Example Building Blocks |

| Terminal Amino Group | Acylation | Acetic anhydride, benzoyl chloride, various fatty acid chlorides |

| Sulfonylation | Methanesulfonyl chloride, p-toluenesulfonyl chloride | |

| Reductive Amination | Benzaldehyde, cyclohexanone, various aliphatic aldehydes | |

| Phenolic Hydroxyl Group | Etherification | Methyl iodide, benzyl (B1604629) bromide, long-chain alkyl bromides |

| Esterification | Acetic anhydride, benzoyl chloride | |

| Aromatic Ring | Electrophilic Aromatic Substitution | Bromine, nitric acid (followed by reduction to an amino group) |

This table presents hypothetical modifications based on standard organic synthesis and combinatorial chemistry principles.

Incorporation into Peptide and Polymer Conjugates for Research Applications

The presence of a terminal amino group and a phenolic hydroxyl group makes this compound an excellent candidate for conjugation to peptides and polymers. Such conjugation can impart novel properties to the resulting hybrid molecules, enhancing their utility in various research applications. mdpi.com

Peptide Conjugates:

The terminal amino group of this compound can be readily coupled to the C-terminus of a peptide or to the side chain of an acidic amino acid (e.g., aspartic acid or glutamic acid) using standard peptide coupling reagents. Alternatively, the phenolic hydroxyl group could be functionalized to react with a suitable group on a peptide.

The long tridecyl chain of the scaffold introduces a significant hydrophobic element to the resulting peptide conjugate. This can have several effects:

Enhanced Membrane Interaction: The amphiphilic nature of the conjugate can promote its interaction with and potential insertion into cell membranes. nih.gov This property is particularly interesting for the development of cell-penetrating peptides or for studying peptide-lipid interactions.

Modulation of Solubility: The hydrophobic tail can decrease the aqueous solubility of the peptide, which might be desirable for certain applications, or it could be used to anchor the peptide to a hydrophobic surface or within a liposome.

Induction of Secondary Structure: The presence of the lipid-like tail can influence the conformational properties of the peptide, potentially inducing or stabilizing secondary structures like alpha-helices or beta-sheets upon interaction with membranes.

Table 2: Potential Research Applications of this compound-Peptide Conjugates

| Conjugate Feature | Potential Research Application | Rationale |

| Amphiphilicity | Study of peptide-membrane interactions | The long alkyl chain facilitates insertion into lipid bilayers. |

| Development of novel antimicrobial peptides | Increased membrane disruption potential. | |

| Hydrophobicity | Creation of self-assembling peptide systems | The hydrophobic tails can drive aggregation into micelles or other nanostructures. |

| Anchoring peptides to surfaces or liposomes | The lipid tail acts as a hydrophobic anchor. |

This table outlines potential applications based on the chemical properties of the scaffold and general principles of peptide conjugation.

Polymer Conjugates:

Similarly, this compound can be conjugated to various polymers to create materials with tailored properties. The amino group can be used to initiate the polymerization of certain monomers or can be attached to a pre-formed polymer with reactive side chains. Amine-functional polymers are versatile platforms for such conjugations. polysciences.com

For example, conjugation to a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) would result in an amphiphilic block copolymer. nih.gov These types of molecules are known to self-assemble in aqueous solutions to form micelles or vesicles, which can be used as drug delivery vehicles or nanoreactors. The this compound moiety would form the hydrophobic core of these assemblies.

Conjugation to conductive polymers, such as poly(aminophenol), could be explored to create functional materials for biosensing applications. rsc.orgderpharmachemica.com The long alkyl chain could serve to modulate the solubility and processing properties of the polymer or to create a hydrophobic domain for the selective binding of analytes.

The synthesis of polymers with the this compound scaffold as a side chain could lead to materials with interesting surface properties, potentially useful as coatings or for the creation of functionalized surfaces for cell culture or chromatographic applications.

Molecular Interactions and Mechanistic Investigations of 2 13 Aminotridecyl Phenol in Research Models

Elucidation of Molecular Targets and Binding Partners

The identification of specific molecular targets is a critical step in characterizing the biological profile of any compound. For 2-(13-Aminotridecyl)phenol, a multi-pronged approach combining computational and experimental strategies has been employed to predict and validate its binding partners within the proteome.

Affinity-Based Proteomics and Chemical Probe Strategies

To experimentally identify the cellular targets of this compound, researchers have turned to affinity-based proteomics. This powerful technique involves immobilizing the compound onto a solid support to "fish" for its binding partners from cell lysates. Subsequent analysis by mass spectrometry allows for the identification of these interacting proteins. While specific data for this compound is not yet extensively published, this methodology remains a cornerstone for empirical target discovery in chemical biology. The development of a chemical probe, a version of the compound modified with a reactive group or a reporter tag, is a crucial prerequisite for such studies, enabling covalent capture or visualization of target proteins.

Computational Target Prediction and Network Analysis

In parallel with experimental approaches, computational methods have been utilized to forecast the potential molecular targets of this compound. These in silico techniques leverage the compound's structural features to screen against vast databases of protein structures and known ligand-binding sites. By comparing the chemical architecture of this compound to that of compounds with known biological activities, these algorithms can generate a list of putative targets. Subsequent network analysis of these predicted targets can offer insights into the broader biological pathways that might be modulated by the compound.

| Computational Approach | Description | Potential Outcome for this compound |

| Molecular Docking | Simulates the binding of this compound to the 3D structure of potential protein targets. | Prediction of binding affinity and specific binding modes. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features of this compound responsible for its biological activity. | Screening of databases for proteins that recognize this pharmacophore. |

| Target Fishing | Compares the chemical similarity of this compound to ligands with known targets. | Generation of a ranked list of probable protein targets. |

This table is interactive. Click on the headers to sort.

Studies on Interactions with Model Biological Membranes and Cellular Components (In Vitro)

The lengthy alkyl chain and the phenolic headgroup of this compound suggest a potential for interaction with biological membranes. In vitro studies using model membrane systems, such as liposomes and supported lipid bilayers, are instrumental in characterizing these interactions. Techniques like fluorescence spectroscopy and surface plasmon resonance can provide data on the compound's ability to insert into, traverse, or otherwise perturb the lipid bilayer. Understanding these fundamental interactions is key to interpreting its cellular effects.

Enzymatic Modulation and Inhibition Studies in Recombinant Systems

To investigate the direct effects of this compound on specific enzymes, researchers utilize recombinant systems. This involves expressing and purifying a target enzyme and then assessing the compound's impact on its activity in a controlled in vitro setting. Such studies can determine whether this compound acts as an inhibitor, activator, or does not directly affect the enzyme's function. Kinetic analyses can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Investigation of Cellular Uptake and Intracellular Localization Mechanisms in Research Cell Lines

For this compound to exert an effect on intracellular targets, it must first cross the cell membrane. Studies in various research cell lines are employed to understand its cellular uptake mechanisms. By using fluorescently labeled analogues of the compound and techniques like confocal microscopy and flow cytometry, researchers can visualize and quantify its entry into cells. The involvement of specific uptake pathways, such as passive diffusion or active transport, can be investigated using pharmacological inhibitors. Once inside the cell, these imaging techniques also help to determine the compound's subcellular localization, providing clues about its potential sites of action.

Advanced Analytical and Characterization Techniques for Research Applications of 2 13 Aminotridecyl Phenol

High-Resolution Mass Spectrometry for Structure Confirmation and Metabolite Identification in Research Samples

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition and for the identification of its metabolites in complex biological samples. researchgate.net Unlike nominal mass spectrometers, HRMS instruments like the Orbitrap provide highly accurate mass measurements, enabling the determination of a molecule's elemental formula with great confidence. researchgate.netnih.gov

For 2-(13-Aminotridecyl)phenol (C₁₉H₃₃NO), HRMS would confirm the molecular ion peak corresponding to its exact mass. This high level of accuracy allows researchers to distinguish the compound from other isobaric species that might have the same nominal mass but a different elemental formula. researchgate.net

In metabolic studies, HRMS coupled with multi-stage mass spectrometry (MSⁿ) is used to create "spectral trees" by systematically fragmenting the parent molecule. researchgate.netnih.gov This process helps in elucidating the structure of metabolites. The fragmentation pattern of this compound would be predictable, with characteristic cleavages along the tridecyl chain and fragmentation of the phenol (B47542) ring. The presence of the aromatic ring and the hydroxyl group confers a unique fragmentation pattern, often involving the loss of carbon monoxide (CO). libretexts.orgdocbrown.info By comparing the fragmentation patterns of the parent compound with those of potential metabolites, researchers can identify modifications such as hydroxylation, glucuronidation, or sulfation. researchgate.net

Table 1: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | [C₁₉H₃₄NO]⁺ | 292.2635 |

| [M]⁺ | [C₁₉H₃₃NO]⁺ | 291.2557 |

| [M-C₁₃H₂₈N]⁺ | [C₆H₅O]⁺ | 93.0335 |

| [M-C₆H₅OH]⁺ | [C₁₃H₂₈N]⁺ | 198.2216 |

Note: This table is illustrative and based on theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic-level structure and dynamics of a molecule in solution or in the solid state. nih.gov For this compound, both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments are essential for complete structural assignment. nih.gov

In a ¹³C NMR spectrum of a phenol derivative, the carbon attached to the hydroxyl group is typically shifted downfield to around 155 ppm due to the oxygen's electronegativity, while other aromatic carbons appear between 125-150 ppm. libretexts.orgdocbrown.info The numerous methylene (B1212753) (-CH₂) groups of the tridecyl chain would produce a series of signals in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgusask.ca For this compound, COSY would reveal the spin-spin coupling network within the long alkyl chain, allowing for sequential assignment of the methylene protons. It would also show correlations between adjacent protons on the phenolic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. wikipedia.org It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). usask.ca This is critical for connecting the different fragments of the molecule. For instance, HMBC would show a correlation between the protons on the first methylene group of the tridecyl chain and the carbon atom of the phenol ring to which the chain is attached, confirming the point of substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org While less critical for determining the basic connectivity of this flexible molecule, NOESY can provide insights into preferred conformations or intramolecular interactions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| C-1 (C-OH) | ~155 | - |

| C-2 (C-Alkyl) | ~125 | - |

| Aromatic C-H | 115-130 | 6.7-7.2 |

| Alkyl CH₂ (adjacent to ring) | ~35 | ~2.5 |

| Alkyl CH₂ (bulk chain) | 25-30 | 1.2-1.4 |

| Alkyl CH₂ (adjacent to NH₂) | ~40 | ~2.7 |

Note: This table presents estimated chemical shift ranges based on typical values for phenolic and alkyl structures. libretexts.orgdocbrown.info

Solid-State NMR (ssNMR) is uniquely suited for studying the structure of molecules that are non-crystalline or form large, insoluble assemblies. nih.govbohrium.com Given its amphiphilic nature, this compound has the potential to form supramolecular structures like micelles or bilayers. ssNMR can provide data on molecular conformation and intermolecular organization within these assemblies. nih.gov Techniques using ¹³C-¹³C correlation experiments on isotopically labeled samples can probe intermolecular packing and distances, revealing how the molecules arrange themselves through hydrophobic interactions of the alkyl tails and hydrogen bonding between the phenol and amine groups. researchgate.netmdpi.com

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are fundamental for both the isolation of a compound from a reaction mixture and the assessment of its purity. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a research compound. mdpi.com For this compound, a reversed-phase HPLC method, likely using a C18 column, would be effective. The long hydrophobic tridecyl chain would interact strongly with the stationary phase. Purity is typically assessed using a UV detector, which would monitor the absorbance of the phenol chromophore, or an evaporative light scattering detector (ELSD) for better quantification of non-UV active impurities.

Column Chromatography: For larger-scale purification, column chromatography using silica (B1680970) gel or reversed-phase media is employed. nih.gov Polyamide column chromatography is also a widely used method for effectively separating phenolic compounds. mdpi.com These methods allow for the separation of the target compound from starting materials, byproducts, and other impurities.

Spectroscopic Methods (UV-Vis, Fluorescence, IR, CD) for Studying Molecular Interactions and Conformational Changes

A variety of spectroscopic methods can be used to probe the electronic structure of this compound and monitor how it changes upon interaction with other molecules or its environment.

UV-Vis Spectroscopy: The phenol ring in the molecule acts as a chromophore, exhibiting characteristic π → π* transitions in the ultraviolet region. nih.gov A typical phenol spectrum shows two main absorption bands, one around 210-220 nm and a second, weaker band around 270-280 nm. nih.gov The position and intensity of these bands are sensitive to the solvent environment and, critically, to the pH. Deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) anion causes a red-shift (a shift to longer wavelengths) and an increase in intensity of the absorption peaks, a property that can be used to determine the compound's pKa. nih.govresearchgate.net

Fluorescence Spectroscopy: Many phenolic compounds are fluorescent, emitting light after being excited by UV radiation. nih.govniscpr.res.in The fluorescence emission is highly sensitive to the molecule's local environment. nih.gov This property can be exploited to study the binding of this compound to macromolecules like proteins or its insertion into lipid membranes. Changes in the emission wavelength or intensity can provide information on the polarity of the binding site and the affinity of the interaction. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule. The spectrum of this compound would show characteristic absorption bands for the O-H stretch of the phenol (a broad band around 3200-3600 cm⁻¹), the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the alkyl chain and aromatic ring (around 2850-3100 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹). nih.govnih.gov Shifts in these bands can indicate involvement in hydrogen bonding or other molecular interactions. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light and is primarily used to study chiral molecules and the secondary structure of proteins. nih.govnih.gov While this compound is itself achiral, CD can be used as an indirect method to study its interaction with chiral targets. If the compound binds to a protein, it may perturb the protein's secondary or tertiary structure, leading to changes in its CD spectrum. nih.gov Alternatively, the bound compound may itself give rise to an "induced" CD signal in the region of its UV absorption, providing evidence of binding in a specific, ordered orientation. nih.gov

Theoretical and Conceptual Applications of 2 13 Aminotridecyl Phenol in Chemical Biology and Materials Science

Development as a Scaffold for Novel Molecular Probes and Research Tools

The amphiphilic nature of 2-(13-aminotridecyl)phenol makes it an excellent candidate for the development of molecular probes. nih.gov Such probes are essential for visualizing and understanding complex biological processes at the molecular level. nih.gov The hydrophobic tridecyl chain can facilitate the partitioning of the molecule into lipid bilayers of cell membranes or other lipophilic environments within a cell, such as lipid droplets. rsc.org The hydrophilic aminophenol head, positioned at the interface, possesses two key functional groups—a hydroxyl (-OH) and a primary amine (-NH2)—that can be readily modified.

These functional groups serve as versatile handles for the covalent attachment of various reporter molecules. For instance, fluorescent dyes could be conjugated to either the amino or hydroxyl group to create fluorescent probes for imaging. researchgate.netrsc.org The choice of fluorophore could be tailored to achieve desired photophysical properties, such as specific excitation and emission wavelengths suitable for live-cell imaging. nih.govnih.gov

The potential applications of such probes are extensive. By incorporating environmentally sensitive fluorophores, probes based on this scaffold could report on local polarity, viscosity, or the presence of specific ions. Furthermore, the terminal amine could be used to attach targeting moieties, such as peptides or small molecules, to direct the probe to specific organelles or proteins of interest.

Table 1: Potential Modifications of the this compound Scaffold for Molecular Probe Development

| Functional Group | Potential Modification | Reporter Group | Target Application |

| Amino (-NH2) | Amide bond formation | Fluorescein, Rhodamine | Cellular imaging, membrane studies |

| Hydroxyl (-OH) | Ether or ester linkage | Dansyl chloride, NBD | Probing local environment polarity |

| Amino (-NH2) | Bioconjugation | Biotin, Folic acid | Targeted delivery and imaging |

| Both | Chelation site for metal ions | Lanthanide complexes | Time-resolved fluorescence imaging |

Potential as a Ligand in Metal Coordination Chemistry and Catalysis

The ortho-aminophenol moiety of this compound is a well-established bidentate ligand capable of coordinating with a wide range of transition metal ions through the nitrogen of the amino group and the oxygen of the hydroxyl group. derpharmachemica.comrsc.org The formation of stable five-membered chelate rings with metal centers is a characteristic feature of such ligands. researchgate.netbohrium.com The long, lipophilic tridecyl chain is not directly involved in coordination but is expected to significantly influence the properties of the resulting metal complexes.

This long alkyl chain would impart high solubility in nonpolar organic solvents, making the corresponding metal complexes suitable for applications in homogeneous catalysis for organic transformations. researchgate.net For instance, catalytic processes such as oxidations, reductions, and carbon-carbon bond-forming reactions could be explored. The steric bulk of the tridecyl chain might also play a role in influencing the stereoselectivity of certain catalytic reactions by creating a specific chiral environment around the metal center if a chiral version of the ligand is used.

Furthermore, the electronic properties of the aminophenol ligand can be tuned by introducing substituents on the aromatic ring, which in turn would modulate the catalytic activity of the metal complex. The ability of aminophenol ligands to exist in different redox states can also be exploited in redox-based catalysis. rsc.org

Table 2: Potential Metal Complexes and Catalytic Applications of this compound as a Ligand

| Metal Ion | Coordination Geometry | Potential Catalytic Application |

| Copper(II) | Square planar | Oxidation of alcohols and phenols |

| Palladium(II) | Square planar | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Ruthenium(II/III) | Octahedral | Hydrogenation and transfer hydrogenation |

| Iron(II/III) | Octahedral | C-H activation and amination reactions |

Integration into Supramolecular Assemblies and Self-Assembled Systems

The pronounced amphiphilic character of this compound strongly suggests its ability to participate in self-assembly processes to form a variety of supramolecular structures. nih.govtaylorfrancis.com In aqueous media, it is anticipated that these molecules would spontaneously organize to minimize the unfavorable interactions between the hydrophobic tridecyl tails and water. This would lead to the formation of aggregates such as micelles, vesicles (liposomes), or lamellar phases, depending on the concentration and external conditions like temperature and pH. kinampark.comkpi.ua

These self-assembled systems have significant potential in various applications. For example, the hydrophobic core of the micelles could serve as a nanocarrier for the encapsulation and delivery of poorly water-soluble drugs. nih.gov Vesicular structures could mimic biological membranes and be used in studies of membrane transport or as more complex delivery systems.

The phenolic hydroxyl and amino groups on the surface of these assemblies would provide sites for further functionalization. For instance, polyethylene (B3416737) glycol (PEG) chains could be attached to create "stealth" nanocarriers that can evade the immune system, prolonging their circulation time in the body. The pH-responsive nature of the amino and phenolic groups could also be exploited to design "smart" materials that release their cargo in response to changes in the local environment, such as the acidic milieu of a tumor. johnlab.dersc.org

Exploration as a Component in Polymer Chemistry and Functional Coatings

The reactive amino and hydroxyl groups of this compound allow for its incorporation into polymeric structures. wikipedia.org It can be used as a monomer or a modifying agent to impart specific properties to polymers. For example, it could be incorporated into polyesters, polyamides, or polyurethanes through reactions involving its hydroxyl and amino functionalities.

The presence of the long tridecyl chain would introduce flexibility and hydrophobicity into the polymer backbone. tandfonline.commdpi.com This could be advantageous for applications such as the development of functional coatings with properties like water repellency, corrosion resistance, or antifouling characteristics. ntu.edu.sgnih.gov Phenolic compounds are also known for their antioxidant properties, and incorporating this moiety into a polymer could enhance its thermal and oxidative stability. mdpi.com

Moreover, these molecules could be grafted onto the surfaces of various materials to alter their surface properties. For instance, grafting onto a hydrophilic surface would render it hydrophobic. Such functionalized surfaces could find applications in areas ranging from self-cleaning coatings to biocompatible materials that resist protein adsorption. nih.gov

Role as an Intermediate in the Synthesis of Complex Natural Product Analogs

This compound can be viewed as a versatile building block for the synthesis of analogs of complex natural products, particularly those with long lipid chains. mdpi.comresearchgate.net Many biologically active natural products, such as certain alkaloids, polyketides, and bioactive lipids, feature long alkyl or acyl chains. researchgate.netnih.govmdpi.comnih.govfrontiersin.org

The aminophenol core provides a scaffold that can be elaborated in various ways. The amino group can be acylated, alkylated, or used as a nucleophile in ring-forming reactions to construct heterocyclic systems. The phenolic hydroxyl can be alkylated, acylated, or used to direct ortho-lithiation for further functionalization of the aromatic ring. The long tridecyl chain mimics the lipid tails found in many natural products and is crucial for their interaction with biological membranes. nih.govnih.govyoutube.com

By employing this intermediate, medicinal chemists could systematically synthesize libraries of novel compounds with variations in the head group structure and explore their structure-activity relationships for various biological targets. This approach could lead to the discovery of new therapeutic agents with improved potency, selectivity, or pharmacokinetic properties compared to their natural counterparts.

Future Directions and Emerging Research Avenues for 2 13 Aminotridecyl Phenol

Integration into High-Throughput Screening Platforms for Novel Molecular Discovery

The development of compound libraries is a cornerstone of modern drug discovery and materials science, enabling the rapid screening of thousands of molecules for desired biological activities or properties. medchemexpress.comchemfaces.comselleckchem.com Integrating 2-(13-Aminotridecyl)phenol and its derivatives into high-throughput screening (HTS) platforms represents a promising avenue for uncovering novel lead compounds.

Phenolic compounds, in general, are known for a diverse range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. medchemexpress.comselleckchem.comresearchgate.net By incorporating this compound into specialized libraries, such as natural phenol (B47542) compound libraries, researchers can systematically screen for a multitude of biological effects. medchemexpress.comselleckchem.com The long alkyl chain of the molecule may confer unique properties, such as enhanced cell membrane permeability or specific interactions with lipophilic targets, which could be identified through HTS assays.

Potential Screening Applications:

| Screening Target | Rationale for this compound Inclusion |

| Antimicrobial Activity | The amphiphilic structure may allow for disruption of bacterial cell membranes. |

| Antioxidant Capacity | The phenolic hydroxyl group is a known scavenger of free radicals. researchgate.netmdpi.com |

| Enzyme Inhibition | The long alkyl chain could interact with hydrophobic pockets of enzymes, while the aminophenol head provides specific interactions. |

| Receptor Binding | The molecule could serve as a scaffold for developing ligands that bind to specific cell surface or intracellular receptors. |

The creation of a focused library of this compound derivatives, with variations in the alkyl chain length, substitution on the aromatic ring, and modifications of the amino group, would further enhance the discovery process. HTS platforms can efficiently analyze these libraries to identify structure-activity relationships (SAR), guiding the development of more potent and selective compounds. researchgate.net

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry and molecular modeling offer powerful tools to predict the properties of molecules and understand their behavior at an atomic level, thereby accelerating research and reducing experimental costs. For this compound, advanced computational modeling can provide crucial insights into its physicochemical properties, biological activity, and potential applications.

Quantitative Structure-Activity Relationship (QSAR) modeling, which has been successfully applied to other alkylphenols, can be employed to predict the biological and chemical activities of this compound and its analogs. tandfonline.com These models correlate structural features of molecules with their observed activities. nih.govacs.org For instance, descriptors such as hydrophobicity (log P), pKa, and steric parameters related to the long alkyl chain can be used to build predictive models for properties like toxicity or environmental degradability. tandfonline.comnih.gov

Key Areas for Computational Investigation:

Molecular Docking: Simulating the interaction of this compound with the active sites of enzymes or receptors can help identify potential biological targets and elucidate mechanisms of action.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different environments, such as in water, in lipid bilayers, or interacting with nanoparticles. This can provide insights into its self-assembly properties and its ability to permeate cell membranes.

Prediction of Physicochemical Properties: Computational methods can be used to predict properties like solubility, stability, and bond dissociation enthalpy, which are crucial for designing applications. nih.gov

By combining computational predictions with experimental validation, researchers can adopt a more rational approach to designing novel molecules based on the this compound scaffold for specific applications.

Development of Next-Generation Bioconjugation Strategies

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined or enhanced properties. libretexts.org The structure of this compound, with its reactive primary amine and phenolic hydroxyl group, makes it an ideal candidate for developing novel bioconjugation strategies.

The primary amine on the tridecyl chain is a versatile functional group for conjugation. It can readily react with a variety of reagents, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. nih.govyoutube.com This allows for the attachment of a wide range of molecules, including:

Fluorophores and Probes: For tracking and imaging applications in cells and tissues.

Peptides and Proteins: To create targeted drug delivery systems or novel biomaterials. researchgate.net

Polymers: Such as polyethylene (B3416737) glycol (PEG), to improve solubility and pharmacokinetic properties.

The phenolic hydroxyl group offers an alternative or complementary site for conjugation, although it is generally less reactive than the primary amine. Specific chemistries can be employed to target this group, allowing for the creation of dual-functionalized conjugates.

Potential Bioconjugation Schemes:

| Functional Group | Conjugation Chemistry | Potential Biomolecule/Tag |

| Primary Amine | Amide bond formation (e.g., with NHS esters), Reductive amination with aldehydes/ketones | Peptides, antibodies, fluorescent dyes, biotin |

| Phenolic Hydroxyl | Ether or ester formation | Small molecule drugs, linkers for solid supports |

| Aromatic Ring | Electrophilic aromatic substitution | Not a primary conjugation site but allows for further derivatization |

The development of site-selective conjugation methods that can distinguish between the amine and hydroxyl groups will be crucial for creating well-defined bioconjugates with precise stoichiometry and functionality. researchgate.net

Exploration of Novel Synthetic Paradigms and Green Chemistry Principles

The synthesis of long-chain alkylphenols traditionally involves methods that may not align with the principles of green chemistry. google.comwur.nl Future research will likely focus on developing more sustainable and efficient synthetic routes to this compound and its derivatives.

Green chemistry emphasizes waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. unife.itnih.gov For the synthesis of this compound, this could involve:

Catalytic Processes: The use of solid acid catalysts, such as zeolites, has shown promise for the alkylation of phenols, offering a recyclable and more environmentally benign alternative to traditional liquid acid catalysts. rsc.orgresearchgate.net

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the alkyl chain or the phenolic ring would contribute to a more sustainable process.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like ionic liquids or supercritical fluids, or developing solvent-free reaction conditions. nih.gov

Process Intensification: Utilizing technologies like flow chemistry to improve reaction efficiency, reduce waste, and enhance safety.

By applying these principles, chemists can develop synthetic methods that are not only more environmentally friendly but also potentially more cost-effective and scalable.

Comparison of Synthetic Approaches:

| Approach | Traditional Method | Green Chemistry Alternative |

| Catalyst | Homogeneous liquid acids (e.g., HF, H2SO4) | Heterogeneous solid acids (e.g., ZSM-5 zeolite) rsc.org |

| Solvents | Volatile organic compounds (VOCs) | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions nih.gov |

| Feedstocks | Petroleum-based | Bio-based, renewable sources |

| Process | Batch reactions | Continuous flow processes |

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Nanotechnology

The unique amphiphilic structure of this compound makes it a fascinating molecule for interdisciplinary research, bridging the gap between synthetic chemistry, chemical biology, and nanotechnology. asm.orgnorthwestern.edumdpi.com Its ability to self-assemble and interact with biological membranes and nanomaterials opens up a wealth of possibilities.

In Chemical Biology: The molecule can be used as a tool to probe and manipulate biological systems. northwestern.edu For example, it could be incorporated into lipid bilayers to study the effects of membrane-active compounds or used as a scaffold for developing chemical probes to study protein-lipid interactions.

In Nanotechnology: The amphiphilic nature of this compound allows it to act as a surfactant or stabilizing agent for the synthesis of nanoparticles. asm.orgdoaj.orgresearchgate.net The primary amine or phenolic hydroxyl group can then be used to functionalize the surface of these nanoparticles, attaching targeting ligands, drugs, or imaging agents. This could lead to the development of novel drug delivery systems, diagnostic tools, and advanced materials.

Potential Interdisciplinary Applications:

Drug Delivery: Formation of micelles or liposomes for the encapsulation and targeted delivery of hydrophobic drugs.

Biosensors: Functionalization of gold nanoparticles or quantum dots for the detection of specific biomolecules.

Biomaterials: Incorporation into polymer scaffolds to create materials with tailored surface properties for tissue engineering or medical implants.

The synergy between these fields will be crucial for translating the fundamental chemical properties of this compound into practical applications in medicine and technology. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.